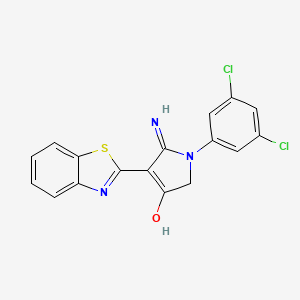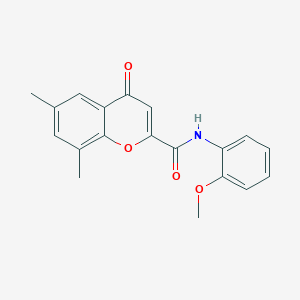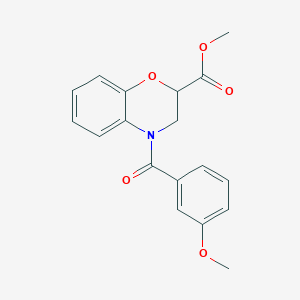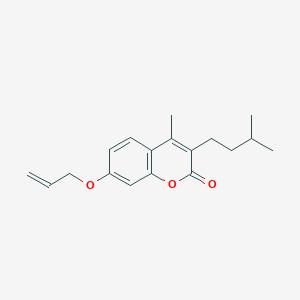
5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3,5-dichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3,5-dichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one: is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a pyrrolone structure, which is further substituted with amino and dichlorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3,5-dichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Pyrrolone Formation: The pyrrolone ring is formed by the cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, in the presence of a base.
Substitution Reactions: The dichlorophenyl and amino groups are introduced through nucleophilic substitution reactions using suitable reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzothiazole ring or the dichlorophenyl group, resulting in the formation of corresponding reduced products.
Substitution: The compound is susceptible to electrophilic and nucleophilic substitution reactions, especially at the positions adjacent to the amino and dichlorophenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Reduced benzothiazole and dichlorophenyl derivatives.
Substitution Products: Halogenated and aminated derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalytic processes.
Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Biology and Medicine:
Pharmacology: The compound exhibits potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its ability to interact with biological targets such as enzymes and receptors.
Biochemical Research: It serves as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industry:
Dye and Pigment Production: The compound is used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.
Polymer Industry: It is incorporated into polymer matrices to enhance their mechanical and thermal properties.
作用机制
The mechanism of action of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3,5-dichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the case of receptor interactions, it can act as an agonist or antagonist, modulating signal transduction pathways. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s substituents.
相似化合物的比较
- 5-Amino-4-(1,3-benzothiazol-2-YL)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one
- 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one
- 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3,5-difluorophenyl)-2,3-dihydro-1H-pyrrol-3-one
Comparison:
- Structural Differences: The primary differences lie in the substituents on the phenyl ring. The presence of different halogens (chlorine, fluorine) or other groups (phenyl) can significantly alter the compound’s chemical and biological properties.
- Unique Properties: The dichlorophenyl group in 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3,5-dichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one imparts unique electronic and steric effects, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
属性
分子式 |
C17H11Cl2N3OS |
|---|---|
分子量 |
376.3 g/mol |
IUPAC 名称 |
4-(1,3-benzothiazol-2-yl)-1-(3,5-dichlorophenyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H11Cl2N3OS/c18-9-5-10(19)7-11(6-9)22-8-13(23)15(16(22)20)17-21-12-3-1-2-4-14(12)24-17/h1-7,20,23H,8H2 |
InChI 键 |
JFFHGCQLTHUVQZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(=C(C(=N)N1C2=CC(=CC(=C2)Cl)Cl)C3=NC4=CC=CC=C4S3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(4-chlorophenoxy)butyl]-2-methyl-1H-benzimidazole](/img/structure/B11412994.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11413012.png)


![3-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11413023.png)
![6-benzyl-2-[(2-fluorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11413035.png)
![4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11413039.png)
![N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B11413041.png)
![5-chloro-2-(methylsulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11413043.png)
![Ethyl [3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B11413048.png)

